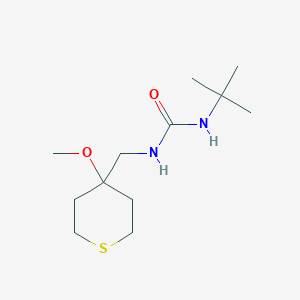

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Beschreibung

1-(tert-Butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a urea derivative characterized by a tert-butyl group at the N1 position and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent at the N3 position. The thiopyran ring introduces sulfur into the structure, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs .

Eigenschaften

IUPAC Name |

1-tert-butyl-3-[(4-methoxythian-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-11(2,3)14-10(15)13-9-12(16-4)5-7-17-8-6-12/h5-9H2,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRPVZRWBGZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1(CCSCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves multiple steps:

Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopyran ring.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbamate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Material Science:

Wirkmechanismus

The mechanism of action of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)-3-[(4-Methoxytetrahydro-2H-Thiopyran-4-yl)Methyl]Urea ()

- Structural Differences : Replaces the tert-butyl group with a 2-chlorophenyl substituent.

- Molecular weight: 314.83 g/mol (chlorophenyl analog) vs. hypothetical ~310–320 g/mol for the tert-butyl analog, assuming similar substituents .

- Applications : Chlorophenyl ureas are often explored for antimicrobial or anticancer activities due to halogen’s electron-withdrawing effects.

1-(4-(Tert-Butyl)Phenyl)-3-[(±)-Trans-Azetidin-3-yl]Urea ()

- Structural Differences: Incorporates an azetidinone ring instead of the thiopyran moiety.

- Impact on Properties: The azetidinone introduces a strained four-membered ring, which may enhance binding specificity to biological targets (e.g., enzymes or receptors). Demonstrated 91% yield in synthesis via isocyanate coupling, suggesting efficient urea formation methods .

- Applications : Highlighted for antiproliferative activity, indicating urea derivatives’ relevance in oncology.

Heterocyclic Modifications

1-(2-Methoxyphenyl)-3-((Tetrahydro-2H-Pyran-4-yl)(Thiophen-2-yl)Methyl)Urea ()

- Structural Differences : Replaces the thiopyran with a tetrahydro-2H-pyran ring and adds a thiophene group.

- Impact on Properties: The pyran ring (oxygen-based) vs. thiopyran (sulfur-based) reduces lipophilicity but may improve metabolic stability.

- Synthesis : Safety protocols emphasize handling precautions (e.g., avoiding ignition sources), reflecting reactivity of urea intermediates .

Quinazolinone-Linked Ureas ()

- Structural Differences : Features a 4-oxo-2-propylquinazolin-3-yl group instead of the thiopyran-methyl substituent.

- Physical data (Table 6) suggest moderate-to-high melting points, consistent with crystalline urea derivatives .

- Applications: Quinazolinone-ureas are studied for CNS activity, highlighting structural adaptability for diverse therapeutic areas.

Biologische Aktivität

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a tert-butyl group and a methoxytetrahydrothiopyran moiety. The molecular formula is , with a molecular weight of approximately 255.39 g/mol.

Biological Activities

Research indicates that compounds containing urea and thiopyran structures exhibit a broad spectrum of biological activities. The following sections detail the specific activities associated with 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of urea derivatives. For instance, compounds similar to 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea have shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The anticancer potential of urea derivatives has been extensively studied. In vitro assays demonstrate that related compounds exhibit cytotoxic effects on cancer cell lines. For example:

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has also been evaluated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 levels.

Case Studies

A recent study focused on the synthesis and biological evaluation of various thiourea and urea derivatives, including our compound of interest. The results indicated that modifications to the thiopyran ring significantly enhanced bioactivity, suggesting a structure-activity relationship that could be exploited for further drug development.

In another study, researchers synthesized a series of urea derivatives and tested them against multiple disease models. The findings showed that compounds with similar structural features exhibited not only antimicrobial but also anti-HIV activities, further supporting the versatility of this chemical class in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.